![molecular formula C11H10N6O2 B2863674 (E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide CAS No. 303146-03-4](/img/structure/B2863674.png)
(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with [1,2,4]triazolo[1,5-a]pyrimidin structure are often used in medicinal chemistry due to their wide range of biological activities . They can be modified to enhance their properties and effectiveness .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions under green chemistry conditions . The exact method would depend on the specific substituents of the compound.Molecular Structure Analysis
The molecular structure of such compounds is often determined by NMR and MS analysis . The exact structure would depend on the specific substituents of the compound.Chemical Reactions Analysis
These compounds can participate in a variety of chemical reactions. For example, they can act as electron acceptors in thermally activated delayed fluorescence emitters .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their specific structure. For example, they can exhibit thermally activated delayed fluorescence and aggregation-induced emission enhancement .Aplicaciones Científicas De Investigación
Adenosine A2A Receptor Antagonism
A key application of this compound is in the realm of central nervous system disorders. As a metabolite of Preladenant, it functions as an adenosine A2A receptor antagonist, which is crucial for treatments targeting Parkinson’s disease. This aspect of the compound is highlighted in the research focused on its metabolites and their role in antagonizing the adenosine A2A receptor (Rosse, 2013).
Computational Design and Molecular Docking
Computational strategies have been employed to understand the molecular requirements of derivatives of this compound, particularly as adenosine A2A receptor (A2AR) antagonists. Hologram quantitative structure–activity relationship (HQSAR) methodology and molecular docking studies were used to explore binding orientations and structure-activity relationships of the compound, providing insights into its potential therapeutic applications (Muñoz-Gutiérrez, Caballero, & Morales-Bayuelo, 2016).
Synthesis and Characterization
The compound's synthetic routes and characterizations have also been explored. For instance, a study focused on synthesizing and elucidating the structures of various derivatives containing a naphtho[2,1-b]furan moiety. This research provided insights into the chemical properties and potential applications of these compounds (Abdelhamid, Shokry, & Tawfiek, 2012).
PET Tracer Development for Brain Imaging
This compound has been investigated for its application in positron emission tomography (PET) imaging of cerebral adenosine A2A receptors. The study involved the development of a tracer for mapping these receptors in the brain, which is significant for understanding various neurological conditions (Zhou et al., 2014).
VEGFR-2 Inhibitory Activity
Research has also been conducted on derivatives of this compound for their potential as VEGFR-2 inhibitors. These derivatives have shown significant activity in inhibiting VEGFR-2, which is an important target in cancer therapy, particularly in antiangiogenic treatments (Abd El-Mageed et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally related to [1,2,4]triazolo[1,5-a]pyridine derivatives , which have been used in the design of various organic light-emitting diodes . .
Mode of Action
Based on its structural similarity to other [1,2,4]triazolo[1,5-a]pyridine derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
Biochemical Pathways
Without specific information on the compound’s biological targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been used in the design of organic light-emitting diodes, suggesting potential involvement in electron-transporting pathways .
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2/c1-18-14-7-13-10-15-11-12-5-4-8(17(11)16-10)9-3-2-6-19-9/h2-7H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDDFHLBCJURRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC1=NN2C(=CC=NC2=N1)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one](/img/structure/B2863593.png)
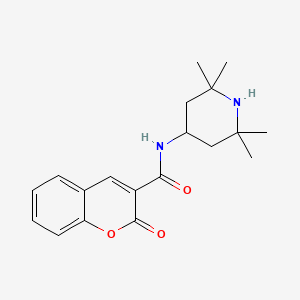
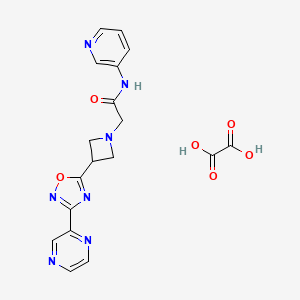
![2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2863597.png)
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2863598.png)
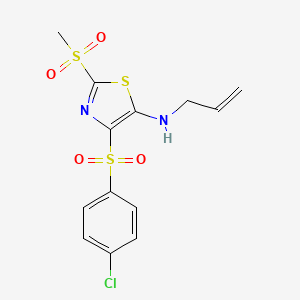
![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863600.png)
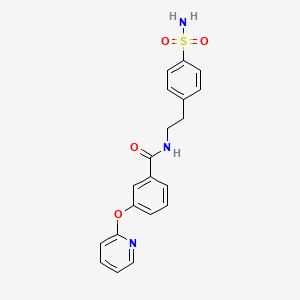
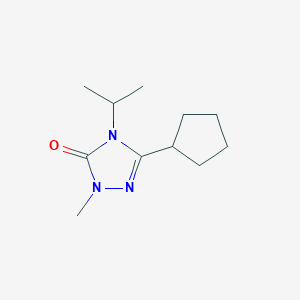
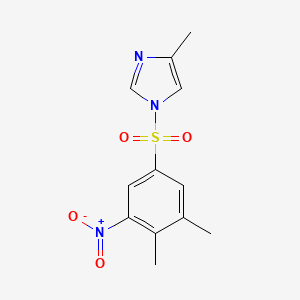
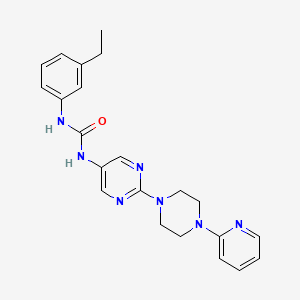

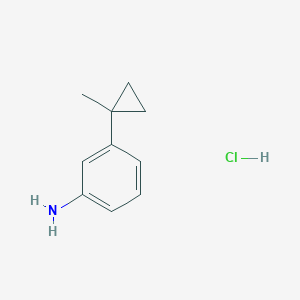
![(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2863614.png)